molecular formula C7H10O3 B1386651 2-(Prop-2-ynyloxy)butanoic acid CAS No. 1157984-71-8

2-(Prop-2-ynyloxy)butanoic acid

Cat. No.: B1386651
CAS No.: 1157984-71-8
M. Wt: 142.15 g/mol
InChI Key: UWZYKPLTGOTDAF-UHFFFAOYSA-N
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Description

2-(Prop-2-ynyloxy)butanoic acid is an organic compound with the molecular formula C7H10O3. It is characterized by the presence of a butanoic acid backbone with a prop-2-ynyloxy substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

2-(Prop-2-ynyloxy)butanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. The interaction with these enzymes involves the binding of this compound to the active site, leading to the formation of enzyme-substrate complexes. This interaction can result in the inhibition or activation of the enzyme, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential adaptive responses to the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to understand its dosage-dependent responses. Different dosages of the compound can lead to varying effects on physiological and biochemical parameters. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, the compound can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are often dose-dependent and can vary based on the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid metabolism and energy production. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the prop-2-ynyloxy group. This metabolic transformation can lead to the formation of reactive intermediates that participate in further biochemical reactions. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cellular membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues can influence its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-ynyloxy)butanoic acid typically involves the reaction of 2-propyn-1-ol with succinic acid anhydride in the presence of acetic acid. The reaction is carried out under reflux conditions at 120°C for 10 hours, followed by the evaporation of acetic acid . This method provides a convenient route to obtain the desired compound with good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-ynyloxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The prop-2-ynyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

2-(Prop-2-ynyloxy)butanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-2-ynyloxy)butanoic acid is unique due to its combination of a butanoic acid backbone and a prop-2-ynyloxy substituent, which imparts distinct reactivity and versatility in various chemical transformations. This makes it a valuable compound in the synthesis of advanced materials and bioapplications.

Properties

IUPAC Name

2-prop-2-ynoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-5-10-6(4-2)7(8)9/h1,6H,4-5H2,2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZYKPLTGOTDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299694
Record name 2-(2-Propyn-1-yloxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157984-71-8
Record name 2-(2-Propyn-1-yloxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1157984-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Propyn-1-yloxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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